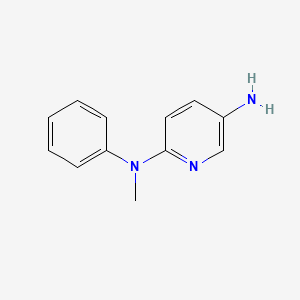

N2-Methyl-N2-phenylpyridine-2,5-diamine

CAS No.:

Cat. No.: VC15980014

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3 |

|---|---|

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-N-methyl-2-N-phenylpyridine-2,5-diamine |

| Standard InChI | InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3 |

| Standard InChI Key | LFKITGZYAOJNQV-UHFFFAOYSA-N |

| Canonical SMILES | CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |

Introduction

Structural Identification and Molecular Properties

Molecular Formula and Connectivity

The compound’s molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.26 g/mol. Its SMILES notation, CN(C1=CC=CC=C1)C2=NC=C(C=C2)N, explicitly defines the pyridine ring (positions 2 and 5 substituted with amino groups) and the N2-bound methyl-phenyl moiety . The InChIKey LFKITGZYAOJNQV-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃ |

| Molecular Weight | 199.26 g/mol |

| SMILES | CN(C1=CC=CC=C1)C2=NC=C(C=C2)N |

| InChIKey | LFKITGZYAOJNQV-UHFFFAOYSA-N |

Synthetic Pathways and Optimization

Hydrogenation of Nitropyridine Precursors

A primary synthesis route involves the hydrogenation of 2-chloro-5-nitropyridine derivatives. For example, N2-methylpyridine-2,5-diamine (CAS 28020-36-2), a structural analog, is synthesized via palladium-catalyzed hydrogenation under ambient conditions . While yields for this precursor vary (17–75%), similar methodologies could be adapted for the target compound by introducing phenyl groups during intermediate stages .

Table 2: Representative Reaction Conditions

| Starting Material | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Pd/C (10%) | Methanol | 20°C | 75% |

| Nitro intermediate | Pd/C (10%) | Ethanol | 60 psi H₂ | 17% |

Alternative Reductive Amination

Iron(III) chloride and hydrazine hydrate in methanol under reflux offer a non-palladium route, though yields and purity metrics for the target compound remain unreported . This method’s scalability is limited by the need for active carbon filtration and subsequent purification steps .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partition Coefficients

While direct data for N2-methyl-N2-phenylpyridine-2,5-diamine is unavailable, its analog N2-methylpyridine-2,5-diamine exhibits high aqueous solubility (5.63 mg/mL) and a consensus Log P o/w of 0.46, indicating moderate lipophilicity . These properties suggest the parent compound may similarly balance hydrophilicity and membrane permeability.

Table 3: Predicted Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Log P o/w | ~1.03 (estimated) | iLOGP |

| TPSA | 50.94 Ų | SILICOS-IT |

| GI Absorption | High | ADMET prediction |

Collision Cross Section (CCS) Analysis

Mass spectrometry adducts of the compound reveal CCS values ranging from 144.0 Ų ([M+H]+) to 157.9 Ų ([M+Na]+), critical for metabolomics and ion mobility studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume